molecular formula C₂₉H₂₇F₃N₆O B001185 Ponatinib CAS No. 943319-70-8

Ponatinib

Katalognummer B001185
CAS-Nummer: 943319-70-8
Molekulargewicht: 532.6 g/mol
InChI-Schlüssel: PHXJVRSECIGDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ponatinib is an antineoplastic (cancer) medicine. It interferes with the growth of cancer cells, which are eventually destroyed by the body . It is a multi-targeted tyrosine kinase inhibitor .


Synthesis Analysis

Ponatinib is readily absorbed in humans, metabolized through multiple pathways, and is eliminated mostly in feces . It is produced by its incubation with rat liver microsomes . The conversion from isomer 1 into isomer 2 proceeded with ∼30% after 72 h .


Molecular Structure Analysis

Ponatinib is a pan-BCR-ABL inhibitor. It inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor .


Chemical Reactions Analysis

Ponatinib is a kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . It undergoes multiple metabolic reaction pathways including N-demethylation, N-oxide formation, oxidation, reduction, and hydroxylation .


Physical And Chemical Properties Analysis

Ponatinib has a molecular weight of 532.56 . It is a novel potent, orally available small molecule multitargeted kinase inhibitor .

Wissenschaftliche Forschungsanwendungen

Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Ponatinib has been used as a prophylactic or pre-emptive strategy to prevent cytological relapse after allogeneic stem cell transplantation in patients with Ph+ ALL transplanted in complete cytological remission . The administration of tyrosine kinase inhibitors (TKIs) like Ponatinib after transplantation remains controversial, and the approach is still heterogeneous in transplant centers .

Inhibition of BCR::ABL1 Kinase

Ponatinib inhibits the BCR::ABL1 kinase, including a variant with threonine-to-isoleucine at position 315 (T315I) . This inhibition is particularly important in the treatment of chronic myeloid leukemia (CML) and Ph+ ALL, especially in patients resistant or intolerant to prior TKIs .

Treatment of Chronic Myeloid Leukemia (CML)

Ponatinib has been used in the treatment of CML, particularly in patients who have shown resistance or intolerance to prior TKIs . A post-marketing surveillance study in Japan focused on arterial occlusive events (AOEs) associated with Ponatinib use in patients with CML .

Overcoming T315I Mutation

Ponatinib is a third-generation kinase inhibitor designed to overcome the gatekeeper T315I mutation . This mutation is often associated with resistance to other TKIs, making Ponatinib a valuable tool in the treatment of CML and Ph+ ALL .

Treatment of Solid Tumors

Ponatinib’s potency to reduce tumor growth has been observed in endometrial, bladder, and gastric cancer mouse models with FGFR mutations . This suggests potential applications of Ponatinib in the treatment of solid tumors with specific genetic mutations .

Risk Management of Arterial Occlusive Events (AOEs)

Ponatinib is associated with a higher risk of major arterial events than other TKIs . Therefore, its use requires careful risk management, particularly in patients with a history of cardiovascular disease .

Wirkmechanismus

Target of Action

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome . The Bcr-Abl tyrosine kinase protein is constitutively active and promotes the progression of chronic myeloid leukemia (CML) .

Mode of Action

Ponatinib interacts with its primary target, the Bcr-Abl tyrosine kinase protein, by inhibiting its tyrosine kinase activity . This inhibition is especially effective against the T315I mutation, which confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Biochemical Pathways

The Bcr-Abl tyrosine kinase protein, which is the primary target of Ponatinib, is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this protein, Ponatinib disrupts these pathways, leading to the inhibition of the progression of CML .

Pharmacokinetics

Ponatinib is readily absorbed following oral administration, with peak concentrations observed within 6 hours . It exhibits approximately dose-proportional increases in exposure over the dose range of 2 to 60 mg . Ponatinib is metabolized through multiple pathways, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C8, CYP2D6, and CYP3A5, as well as by esterases and/or amidases . Following administration of a single oral dose of radiolabeled Ponatinib, approximately 87% of the radioactive dose was recovered in the feces and approximately 5% in the urine .

Result of Action

The inhibition of the Bcr-Abl tyrosine kinase protein by Ponatinib results in the disruption of several signaling pathways that regulate cell growth and survival. This leads to the inhibition of the progression of CML .

Action Environment

The efficacy and stability of Ponatinib can be influenced by various environmental factors. For instance, coadministration of strong CYP3A4 inhibitors like ketoconazole increased Ponatinib’s maximum concentration and area under the concentration-time curve by 47% and 78%, respectively . Conversely, coadministration of rifampin, a strong CYP3A inducer, reduced Ponatinib’s maximum concentration and area under the concentration-time curve by 42% and 62%, respectively . These interactions highlight the importance of considering the patient’s environment, including their concurrent medications, when prescribing Ponatinib.

Safety and Hazards

Ponatinib is associated with cardiovascular adverse events (CAEs), and its frequency in the real world is limited . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Ponatinib is highly effective. Dose adjustments and increased awareness of the cardiotoxicities associated with ponatinib may help maximize its benefits . There are also ongoing studies on using ponatinib in earlier lines of therapy and in patients with Ph-positive ALL .

Eigenschaften

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJVRSECIGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241426
Record name Ponatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML. This protein arises from the fused Bcr and Abl gene- what is commonly known as the Philadelphia chromosome. Ponatinib is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases. The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase. Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. A decrease in tumour size expressing native or T315I mutant BCR-ABL have been observed in rats., Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls., Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ..., The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues., Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing.
Record name Ponatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ponatinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ponatinib

CAS RN

943319-70-8
Record name Ponatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943319-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ponatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ponatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340891KFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ponatinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ponatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240214
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The title compound was synthesized in a manner similar to that described for Example 14, from 3-ethynylimidazo[1,2-b]pyridazine and 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Prepared as described in Example 2). The product was obtained as a solid: 533 m/z (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponatinib
Reactant of Route 2
Reactant of Route 2
Ponatinib
Reactant of Route 3
Reactant of Route 3
Ponatinib
Reactant of Route 4
Reactant of Route 4
Ponatinib
Reactant of Route 5
Ponatinib
Reactant of Route 6
Ponatinib

Q & A

Q1: What is the primary target of ponatinib and how does it exert its anti-leukemic effects?

A: Ponatinib primarily targets the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase found in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [, , , , , ] Ponatinib binds to the ATP-binding site of BCR-ABL1, inhibiting its kinase activity and blocking downstream signaling pathways essential for leukemia cell proliferation and survival. [, ]

Q2: Does ponatinib inhibit other kinases besides BCR-ABL1?

A: Yes, ponatinib exhibits a multi-kinase inhibitory profile, targeting a range of other tyrosine kinases, including KIT, RET, FLT3, FGFRs (Fibroblast growth factor receptors), PDGFRs (Platelet-derived growth factor receptors), and members of the SRC family. [, , , , , , , ] This broader activity contributes to its efficacy against different types of cancer cells.

Q3: How does ponatinib overcome resistance to other BCR-ABL1 inhibitors?

A: Ponatinib maintains potent activity against most BCR-ABL1 mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including the T315I gatekeeper mutation. [, , , , , , ] This is attributed to its unique binding conformation within the ATP-binding pocket of BCR-ABL1, allowing it to maintain efficacy even in the presence of mutations that alter the binding of other TKIs. [, , ]

Q4: Does ponatinib affect the microenvironment of leukemic cells?

A: Research suggests that ponatinib can disrupt interactions between leukemic cells and their microenvironment. For example, ponatinib can inhibit the protective effects of fibroblast growth factor 2 (FGF2), a cytokine produced by bone marrow stromal cells, which can contribute to TKI resistance in CML cells. []

Q5: What is the molecular formula and weight of ponatinib?

A5: Unfortunately, the provided research does not explicitly state the molecular formula and weight of ponatinib.

Q6: Are there any spectroscopic data available for ponatinib?

A6: The research provided focuses on the biological activity and clinical applications of ponatinib, without detailing its spectroscopic characterization.

Q7: In which clinical settings has ponatinib demonstrated efficacy?

A: Ponatinib has shown efficacy in treating patients with CML and Ph+ ALL, particularly those who are resistant or intolerant to prior TKIs. [, , , , , , ] It has proven effective in chronic, accelerated, and blast phases of CML, as well as in patients with the T315I mutation. [, , , ]

Q8: Has ponatinib shown efficacy against other types of cancer?

A: Preclinical studies have indicated that ponatinib possesses antitumor activity against various cancers, including gastrointestinal stromal tumors (GIST), medullary thyroid cancer (MTC), non-small cell lung cancer (NSCLC), and small cell carcinoma of the ovary hypercalcemic type (SCCOHT). [, , , ] This broader activity is likely due to its multi-kinase inhibitory profile.

Q9: How does ponatinib compare to other TKIs in terms of efficacy in different lines of therapy?

A: Research suggests that ponatinib's efficacy is higher when used as a second- or third-line therapy compared to later lines of therapy for resistant CML. [] This highlights the importance of utilizing ponatinib earlier in the treatment course for patients who have failed prior TKIs.

Q10: What are the known mechanisms of resistance to ponatinib?

A: While ponatinib overcomes many BCR-ABL1 mutations, resistance can still develop, primarily through the acquisition of compound mutations that further alter the BCR-ABL1 kinase domain. [, , , ] Additionally, non-mutational mechanisms, such as activation of alternative signaling pathways or interactions with the bone marrow microenvironment, can contribute to resistance. [, , ]

Q11: How prevalent are compound mutations in patients treated with ponatinib?

A: Research indicates that compound mutations are more prevalent in patients with blast-phase CML (BP-CML) or Ph+ ALL treated with ponatinib compared to those with chronic-phase CML (CP-CML). [] This suggests a greater likelihood of relapse with acquired mutations in these more advanced disease stages.

Q12: Can prior TKI therapy influence the development of resistance to ponatinib?

A: Mathematical modeling based on research suggests that pre-existing BCR-ABL1 mutations, often as compound mutations, selected for by prior TKI therapy, can contribute to the development of ponatinib resistance. [] This underscores the importance of careful selection and sequencing of TKIs in CML and Ph+ ALL treatment.

Q13: Can resistance to ponatinib be overcome?

A: Research is ongoing to identify strategies to overcome ponatinib resistance. One approach is to combine ponatinib with other agents that target alternative signaling pathways or mechanisms of resistance. [, , , ]

Q14: What are the main safety concerns associated with ponatinib?

A: While ponatinib has shown significant efficacy, it is associated with an increased risk of vascular adverse events, including arterial occlusive events (AOEs) such as myocardial infarction, stroke, and peripheral artery disease. [, , ]

Q15: What factors contribute to the vascular toxicity of ponatinib?

A: The exact mechanisms underlying ponatinib-associated vascular toxicity are still under investigation. Research has shown that ponatinib can activate inflammatory responses in endothelial cells, disrupt angiogenesis, and alter the expression of coagulation factors. [, , , ]

Q16: Are there any strategies to mitigate the vascular toxicity of ponatinib?

A: Current recommendations for managing vascular toxicity include careful assessment of cardiovascular risk factors before initiating treatment, dose adjustments based on response and tolerability, and close monitoring for signs and symptoms of vascular events. [, , ]

Q17: How does ponatinib interact with drug transporters?

A: Ponatinib has been shown to interact with ATP-binding cassette (ABC) transporter proteins, specifically ABCB1 and ABCG2. [] It can enhance the uptake of substrates for these transporters and also act as a substrate itself, potentially affecting its own transport and that of other drugs.

Q18: Does ponatinib affect drug-metabolizing enzymes?

A: Research suggests that ponatinib is partially metabolized by the cytochrome P450 enzyme CYP3A4. [] Therefore, co-administration with strong CYP3A4 inhibitors, such as ketoconazole, can increase ponatinib exposure and may require dose adjustments.

Q19: What analytical methods are used to characterize and quantify ponatinib?

A19: The research provided focuses on the biological and clinical applications of ponatinib, without detailing the specific analytical methods used for its characterization and quantification.

Q20: What are the key historical milestones in the development of ponatinib?

A: Ponatinib was rationally designed to overcome the T315I gatekeeper mutation in BCR-ABL1, which confers resistance to prior generations of TKIs. [, ] Its approval in 2012 represented a significant advance in the treatment of resistant CML and Ph+ ALL.

Q21: What are the ongoing research directions for ponatinib?

A: Current research focuses on optimizing ponatinib dosing strategies to maximize efficacy while minimizing toxicity, understanding the mechanisms underlying its vascular side effects, and developing combination therapies to overcome resistance. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.